molecular formula C16H21N3O3S B4630697 3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B4630697
M. Wt: 335.4 g/mol
InChI Key: OQDQZXPQRMYTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific precursors such as pyridoxal hydrochloride and various N-arylcyanoacetamides, leading to a series of carboxamides with potential antimicrobial activities. For instance, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been prepared, showing significant activity against bacterial or fungal strains (Zhuravel et al., 2005). Similarly, the synthesis involving ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate as a starting material has been documented, highlighting the versatility of these compounds in producing various derivatives with antimicrobial properties (Gad-Elkareem et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction data, revealing how the pyrazole, pyridine, and pyran rings tend to be almost coplanar with each other. Such analysis is crucial for understanding the interaction of these compounds with biological targets and their overall reactivity (Ganapathy et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including with aromatic amines, hydrazine hydrate, and aldehydes, leading to a wide array of derivatives. For example, reactions with aldehydes, formamide, and acetic anhydride have been studied, showcasing the synthetic versatility and potential for further modification to enhance biological activity or solubility (Kostenko et al., 2008).

Physical Properties Analysis

While specific data on the physical properties of "3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide" were not directly found, related research suggests that the physical properties of similar compounds, such as solubility, melting points, and crystal structure, are crucial for their practical application and effectiveness as potential pharmaceutical agents or chemical intermediates.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form specific derivatives, play a significant role in determining the potential uses of these compounds. Research into their reactivity with compounds such as hydrazine hydrate and their ability to undergo cyclization or rearrangement reactions indicates a rich chemistry that could be leveraged for developing new materials or drugs (Sun et al., 2011).

Scientific Research Applications

Antiproliferative Activity

Research into related thienopyridine derivatives has shown that these compounds possess antiproliferative activities. Specifically, modifications to the 3-amino and 2-aryl carboxamide functionalities of these compounds can result in significant impacts on their biological activities, with certain modifications leading to increased activity. This suggests that our compound of interest may also be explored for its potential antiproliferative effects, particularly in the context of targeting specific enzymes or pathways involved in cell proliferation (van Rensburg et al., 2017).

Amplification of Antibiotics

Another area of application is the amplification of antibiotics, where related compounds have been studied for their ability to enhance the efficacy of antibiotic treatments against bacterial strains such as Escherichia coli. This indicates a potential for the compound to be used in synergistic treatments to combat bacterial infections, by either directly enhancing the activity of existing antibiotics or acting as a lead compound for the development of new antibacterial agents (Brown & Cowden, 1982).

Antimicrobial Activities

Further research into thieno[2,3-b]pyridine and related derivatives has demonstrated their antimicrobial potential. For instance, the synthesis and evaluation of thio-substituted derivatives have shown promising in vitro antimicrobial activities. Such studies highlight the compound's relevance in the development of new antimicrobial agents, which could be critical in addressing the growing issue of antimicrobial resistance (Gad-Elkareem et al., 2011).

properties

IUPAC Name

6-amino-N-(3-hydroxypropyl)-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-16(2)7-11-9(8-22-16)6-10-12(17)13(23-15(10)19-11)14(21)18-4-3-5-20/h6,20H,3-5,7-8,17H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQZXPQRMYTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)NCCCO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cambridge id 6975540

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 5
3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide

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